N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride
Overview
Description
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride is a chemical compound with the molecular formula C9H11FN2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro-substituted phenyl ring and a glycinamide moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride typically involves the reaction of 4-fluoro-2-methylaniline with glycine derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Fluorophenyl)glycinamide hydrochloride
- N~1~-(2-Methylphenyl)glycinamide hydrochloride
- N~1~-(4-Chloro-2-methylphenyl)glycinamide hydrochloride
Uniqueness
N~1~-(4-Fluoro-2-methylphenyl)glycinamide hydrochloride is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may offer distinct advantages in specific applications compared to similar compounds .
Properties
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTASMNZQUNCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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